molecular formula C19H21N3O7S B2869530 N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 307327-24-8

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2869530
CAS No.: 307327-24-8
M. Wt: 435.45
InChI Key: CWCWDLMSZRLTQH-UHFFFAOYSA-N
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Description

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE (CAS RN: 307327-24-8) is a synthetic organic compound with a molecular formula of C19H21N3O7S and an average molecular mass of 435.451 g/mol . This benzamide derivative features a morpholinylsulfonyl group, a structural motif of significant interest in medicinal chemistry due to its potential as a zinc-binding group (ZBG) for inhibiting metalloenzymes . Compounds containing primary sulfonamide groups are well-established inhibitors of human carbonic anhydrase isoforms (hCAs), enzymes implicated in conditions such as glaucoma . The specific molecular architecture of this compound, which combines the sulfonamide functionality with a nitro-aromatic system, makes it a valuable intermediate for researching structure-activity relationships (SAR) in the development of new enzyme inhibitors . Furthermore, its structural analogs are frequently explored as key scaffolds in agrochemical and pharmaceutical synthesis, underscoring its utility in discovery chemistry . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-2-29-15-5-8-17(18(13-15)22(24)25)20-19(23)14-3-6-16(7-4-14)30(26,27)21-9-11-28-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCWDLMSZRLTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to N-(4-Ethoxy-2-Nitrophenyl)-4-(Morpholine-4-Sulfonyl)Benzamide

Synthesis of 4-(Morpholine-4-Sulfonyl)Benzoic Acid

The morpholine sulfonyl moiety is typically introduced via sulfonylation of benzoic acid derivatives. A two-step protocol involves:

  • Sulfonation of 4-Chlorobenzoic Acid : Reacting 4-chlorobenzoic acid with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h) yields 4-chlorosulfonylbenzoic acid.
  • Morpholine Substitution : Treating the sulfonyl chloride intermediate with morpholine in dichloromethane (DCM) at room temperature for 12–24 h affords 4-(morpholine-4-sulfonyl)benzoic acid.

Key Reaction Parameters :

  • Solvent : DCM or THF.
  • Stoichiometry : 1:1.2 molar ratio of sulfonyl chloride to morpholine.
  • Yield : 75–85% after recrystallization from ethanol.

Preparation of 4-Ethoxy-2-Nitroaniline

The nitro-substituted aniline component is synthesized via nitration and alkoxylation:

  • Nitration of 4-Ethoxyaniline : Treating 4-ethoxyaniline with concentrated nitric acid (HNO₃) in acetic anhydride at 0–5°C introduces the nitro group at the ortho position.
  • Purification : The crude product is neutralized with sodium bicarbonate and extracted with ethyl acetate, yielding 4-ethoxy-2-nitroaniline in 60–70% yield.

Challenges :

  • Regioselectivity issues may arise during nitration, necessitating careful temperature control.
  • Over-nitration can be mitigated by using stoichiometric HNO₃ and short reaction times.

Amide Coupling Reaction

The final step involves coupling 4-(morpholine-4-sulfonyl)benzoic acid with 4-ethoxy-2-nitroaniline. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Conditions : 0°C to room temperature, 12–24 h.
  • Yield : 65–75% after column chromatography.
Mixed Anhydride Method

Employing isobutyl chloroformate and N-methylmorpholine in THF:

  • Conditions : −15°C for 1 h, followed by 4 h at room temperature.
  • Yield : 70–80% with reduced side products.

Comparative Analysis :

Method Reagents Solvent Yield (%) Purity (%)
Carbodiimide-Mediated EDC, HOBt DMF 65–75 90–95
Mixed Anhydride Isobutyl chloroformate THF 70–80 95–98

Reaction Optimization and Mechanistic Insights

Sulfonylation Efficiency

The sulfonation step is highly sensitive to moisture. Anhydrous conditions and molecular sieves improve yields by preventing hydrolysis of the sulfonyl chloride intermediate. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate the morpholine substitution step, reducing reaction time to 6–8 h.

Amidation Selectivity

The use of HOBt as an additive suppresses racemization and enhances coupling efficiency. In contrast, the mixed anhydride method minimizes epimerization, making it preferable for large-scale synthesis.

Side Reactions :

  • O-Acylation : Occurs in carbodiimide-mediated couplings if the amine nucleophile is poorly activated.
  • Self-Condensation : Mitigated by using a 10% excess of the carboxylic acid component.

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from ethanol/water (3:1 v/v) or isopropanol. Gradient cooling (50°C → 4°C over 12 h) yields needle-shaped crystals with >99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 8.20–7.95 (m, 4H, aromatic), 4.15 (q, 2H, OCH₂CH₃), 3.70–3.60 (m, 8H, morpholine).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (SO₂ symmetric stretch).

X-ray Powder Diffraction (XRPD)

XRPD analysis confirms crystallinity, with characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3°. Differential scanning calorimetry (DSC) shows a melting endotherm at 178–180°C.

Scale-Up Considerations and Industrial Relevance

Solvent Recovery

Methanol and DCM are recovered via distillation, achieving >90% solvent reuse.

Environmental Impact

Waste streams containing morpholine are neutralized with hydrochloric acid before disposal, reducing environmental toxicity.

Chemical Reactions Analysis

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to N-(4-ETHOXY-2-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE include:

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